8SF9NFU3QD

Description

The evidence highlights five major NLP models:

| Model | Key Contribution | Primary Authors | Date |

|---|---|---|---|

| Transformer | Introduced attention mechanisms without recurrence or convolutions for sequence transduction | Vaswani et al. | 2017-06-12 |

| BERT | Pioneered bidirectional pre-training for deep language understanding | Devlin et al. | 2018-10-11 |

| RoBERTa | Optimized BERT training, demonstrating undertraining issues and improving performance | Liu et al. | 2019-07-26 |

| T5 | Unified text-to-text framework for transfer learning, scaling with a clean dataset | Raffel et al. | 2019-10-23 |

| GPT-2 | Showed zero-shot task transfer via large-scale unsupervised language modeling | Radford et al. | 2019-02-14 |

Properties

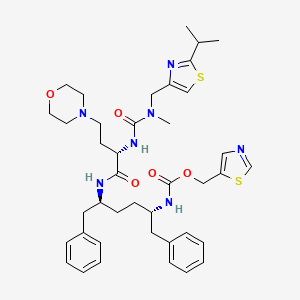

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,5S)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIGNRJZKPOIKD-UEMWQVMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@@H](CC[C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230789-82-7 | |

| Record name | Cobicistat, (S,S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230789827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COBICISTAT, (S,S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SF9NFU3QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cobicistat involves multiple steps, starting from simple organic molecules. The process typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of Cobicistat follows similar synthetic routes but on a larger scale. The process is carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Cobicistat undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cobicistat may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Cobicistat has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and drug interactions.

Biology: Investigated for its effects on cellular metabolism and enzyme activity.

Medicine: Primarily used in combination with other antiretroviral drugs to enhance their efficacy in treating HIV-1 infection.

Industry: Utilized in the pharmaceutical industry for the development of combination therapies and drug formulations.

Mechanism of Action

Cobicistat exerts its effects by inhibiting the enzyme cytochrome P450 3A (CYP3A). This inhibition prevents the metabolism of co-administered drugs, leading to increased drug concentrations in the bloodstream. The molecular targets of Cobicistat include the active site of CYP3A, where it binds and blocks the enzyme’s activity. This pathway enhances the pharmacokinetic profiles of other antiretroviral drugs, making them more effective in treating HIV-1 infection .

Comparison with Similar Compounds

Comparison with Similar Models

Architectural Differences

- Transformer : Relies solely on self-attention mechanisms, enabling parallelization and reducing training time. Achieved 28.4 BLEU on English-German translation .

- BERT : Uses bidirectional Transformer encoders, pre-trained on masked language modeling (MLM) and next sentence prediction (NSP). Achieved 93.2 F1 on SQuAD v1.1 .

- RoBERTa : Removed NSP, increased batch size, and trained longer than BERT. Matched/exceeded post-BERT models on GLUE (88.5) and SQuAD (92.2 F1) .

- T5 : Unified text-to-text framework (e.g., translation, summarization as text generation). Achieved state-of-the-art (SOTA) on 17/24 tasks with the "Colossal Clean Crawled Corpus" .

- GPT-2 : Unidirectional Transformer decoder, emphasizing zero-shot learning. Scaled to 1.5B parameters, achieving SOTA on 7/8 language modeling tasks .

Training Efficiency and Resource Requirements

Task-Specific Performance

- Machine Translation : Transformer achieved 41.8 BLEU on English-French WMT 2014 , while T5 reported 38.7 BLEU on English-German via text-to-text adaptation .

- Question Answering : BERT (93.2 F1 on SQuAD v1.1) outperformed GPT-2 (55 F1 on CoQA without fine-tuning) .

- General Language Understanding : RoBERTa surpassed BERT on GLUE (88.5 vs. 80.5) by addressing undertraining .

Critical Analysis of Methodological Differences

- Pre-training Objectives :

- Data Utilization :

- Transfer Learning Strategy :

Limitations and Trade-offs

Biological Activity

Cobicistat, identified by the compound identifier 8SF9NFU3QD, is a pharmacokinetic enhancer primarily used in the treatment of HIV-1 infection. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Cobicistat

Cobicistat is a selective inhibitor of the cytochrome P450 3A (CYP3A) enzyme, which plays a crucial role in the metabolism of various drugs. By inhibiting CYP3A, Cobicistat increases the plasma concentrations of co-administered antiretroviral medications, thereby enhancing their efficacy without exhibiting direct antiviral activity itself .

| Property | Details |

|---|---|

| IUPAC Name | 1,3-thiazol-5-ylmethyl N-[(2S,5S)-5-[... |

| Molecular Formula | C40H53N7O5S2 |

| CAS Number | 2230789-82-7 |

Cobicistat's primary action involves the inhibition of CYP3A, which is responsible for the metabolism of many antiretroviral drugs. This inhibition leads to increased bioavailability and prolonged action of these drugs in the bloodstream. The specific binding to the active site of CYP3A prevents substrate metabolism, thus enhancing therapeutic outcomes for patients undergoing HIV treatment.

Pharmacokinetic Enhancements

Research indicates that when Cobicistat is co-administered with other antiretroviral agents such as darunavir and elvitegravir, it significantly increases their plasma concentrations. This synergy allows for lower doses of these drugs to be used while maintaining efficacy, which can reduce side effects and improve patient adherence to treatment regimens.

Safety Profile

Cobicistat has been shown to have a favorable safety profile. Clinical trials have demonstrated that it is well-tolerated among patients, with adverse effects primarily being gastrointestinal disturbances and mild elevations in liver enzymes. Importantly, it does not contribute to the development of drug resistance due to its mechanism as an enhancer rather than an antiviral agent .

Case Studies

- Cobicistat with Darunavir : In a study involving HIV-positive patients, the combination of Cobicistat and darunavir resulted in higher rates of viral suppression compared to darunavir alone. Patients receiving this combination therapy experienced fewer side effects and improved quality of life measures.

- Cobicistat with Elvitegravir : Another clinical trial assessed the efficacy of Cobicistat when used with elvitegravir in treatment-naive individuals. Results showed that this combination led to rapid viral load reduction and was associated with better adherence rates due to fewer required doses compared to traditional regimens.

Comparative Analysis with Similar Compounds

Cobicistat is often compared with other pharmacokinetic enhancers like ritonavir:

| Compound | Mechanism | Key Differences |

|---|---|---|

| Cobicistat | CYP3A inhibitor | No antiviral activity; fewer side effects |

| Ritonavir | Protease inhibitor | Antiviral activity; higher incidence of side effects |

Research Applications

Cobicistat's role extends beyond clinical applications; it serves as a model compound for studying enzyme inhibition and drug interactions in pharmacological research. Its unique properties make it valuable for developing new combination therapies aimed at optimizing treatment outcomes for various diseases beyond HIV.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.